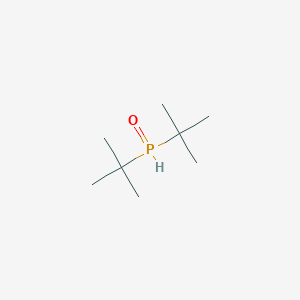

2-Tert-butylphosphonoyl-2-methylpropane

Description

Properties

IUPAC Name |

2-tert-butylphosphonoyl-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLNFGJYRKJXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Tert-butylphosphonoyl-2-methylpropane can be synthesized through the air oxidation of ditert-butylphosphine. The reaction typically involves exposing ditert-butylphosphine to air for a couple of days, resulting in the formation of ditert-butylphosphine oxide with a yield of around 20% . Single crystals of ditert-butylphosphine oxide can be grown from the reaction mixture at ambient temperature .

Chemical Reactions Analysis

2-Tert-butylphosphonoyl-2-methylpropane undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: Reduction reactions can convert ditert-butylphosphine oxide back to ditert-butylphosphine.

Substitution: It can participate in substitution reactions where the tert-butyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like oxygen for oxidation and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to act as a nucleophile makes it suitable for:

- Phosphonylation Reactions : It can introduce phosphonyl groups into organic molecules, enhancing their biological activity and stability.

- Synthesis of Bioactive Compounds : The compound's derivatives are often utilized in the development of pharmaceuticals and agrochemicals, where phosphonate groups are crucial for activity.

Catalysis

2-Tert-butylphosphonoyl-2-methylpropane serves as a catalyst or catalyst precursor in several reactions:

- Cross-Coupling Reactions : It can facilitate palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

- Asymmetric Synthesis : The compound is involved in asymmetric synthesis processes, providing chiral centers that are critical for the production of enantiomerically pure compounds.

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Activity : Some studies have shown that phosphonate derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Materials Science

In materials science, this compound is explored for its role in the development of advanced materials:

- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

- Surface Modification : The compound can modify surfaces to improve adhesion or impart specific functionalities, which is beneficial in coatings and composites.

Case Study 1: Synthesis of Phosphonate Derivatives

A study focused on synthesizing various phosphonate derivatives from this compound highlighted its versatility as an intermediate. Researchers reported successful reactions with different electrophiles, leading to compounds with enhanced biological activities.

Case Study 2: Antimicrobial Evaluation

Another research project evaluated the antimicrobial properties of synthesized phosphonate derivatives against several bacterial strains. The results showed promising inhibition rates, indicating potential applications in pharmaceutical formulations aimed at combating infections.

Mechanism of Action

The mechanism by which ditert-butylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used. The compound’s phosphine oxide group plays a crucial role in stabilizing the metal-ligand complex, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Alkyl Halides: tert-Butyl Chloride

Key Differences: The phosphonoyl group in the target compound reduces electrophilicity compared to the chloride in tert-butyl chloride, making it less reactive in nucleophilic substitutions but more stable under aqueous conditions.

Comparison with Ethers: Methyl tert-Butyl Ether (MTBE)

Key Differences: MTBE’s ether linkage makes it highly volatile and suitable for fuel blending, whereas the phosphonoyl group in the target compound suggests applications in non-volatile roles, such as polymer stabilization.

Comparison with Organophosphorus Analogs: tert-Butyl Methylphosphonofluoridate

Key Differences: The fluorine atom in tert-butyl methylphosphonofluoridate increases its electrophilicity and toxicity, whereas the phosphonoyl group in the target compound likely improves biocompatibility and stability.

Comparison with Aromatic Derivatives: 3-(3-Tert-butylphenyl)-2-methylpropanal

Key Differences: The aromatic aldehyde in is tailored for fragrance applications, while the target compound’s aliphatic phosphonoyl structure suits industrial or catalytic uses.

Comparison with Sulfur-Containing Esters: Methyl 2-Butylsulfanyl-2-chloropropanoate

Key Differences: The sulfur and chloride groups in the thioester compound enhance its reactivity, whereas the phosphonoyl group prioritizes stability and ligand properties.

Research Findings and Regulatory Considerations

- Safety: Compounds like tert-butyl chloride require stringent handling due to volatility and toxicity , whereas phosphonoyl derivatives may pose lower acute hazards.

- Regulatory Status: MTBE faces restrictions due to environmental persistence , but phosphonoyl compounds are less studied in regulatory contexts.

- Synthetic Utility: tert-Butyl methylphosphonofluoridate’s neurotoxic analogs highlight the importance of functional group modifications for safety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Tert-butylphosphonoyl-2-methylpropane, and what analytical techniques are recommended for confirming its purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphonylation of tert-butyl precursors. For example, tert-butylphosphonoyl chloride can react with 2-methylpropane derivatives under controlled conditions. Key steps include inert atmosphere use (e.g., nitrogen) and temperature modulation (e.g., 0–25°C). Analytical validation requires NMR (for structural confirmation, particularly <sup>31</sup>P NMR for phosphorus groups), mass spectrometry (MS) (to verify molecular weight), and HPLC (to assess purity ≥99%). Cross-referencing with databases like PubChem for analogous compounds (e.g., tert-butyl esters) ensures methodological consistency .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound that influence its handling in laboratory settings?

- Methodological Answer : The compound’s hydrophobicity (logP ~3.5) and thermal stability (decomposition >200°C) necessitate storage in anhydrous conditions. Solubility in non-polar solvents (e.g., hexane, toluene) is high, while aqueous solubility is negligible. Stability tests under varying pH (1–14) and temperature (-20°C to 100°C) should be conducted via accelerated degradation studies monitored by TGA and FTIR. Reference protocols for tert-butyl analogs (e.g., tert-butyl chloride) provide baseline handling guidelines .

Advanced Research Questions

Q. How can factorial design optimize the reaction conditions for synthesizing this compound with high yield and minimal byproducts?

- Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like catalyst concentration (0.1–1.0 mol%), temperature (20–80°C), and solvent polarity (hexane vs. THF). Response Surface Methodology (RSM) identifies optimal conditions. For example, Akzo Nobel’s studies on butylated triphenyl phosphate synthesis used similar designs to achieve >90% yield . Post-optimization, GC-MS quantifies byproducts (e.g., unreacted tert-butyl precursors), and Pareto charts prioritize significant factors.

Q. What methodologies are recommended for assessing the environmental persistence and aquatic toxicity of this compound?

- Methodological Answer : Follow the OECD 301/303 guidelines for biodegradation (e.g., Closed Bottle Test) and hydrolysis stability. Aquatic toxicity is evaluated via Daphnia magna acute toxicity assays (EC50) and algal growth inhibition (OECD 201). Brooke et al. (2009) classified analogous phosphorus flame retardants (e.g., tert-butylphenyl diphenyl phosphate) as Aquatic Chronic 1 (H410) using these methods, with LC-MS tracking metabolite formation .

Q. How can computational chemistry be integrated with experimental data to resolve discrepancies in proposed reaction mechanisms for this compound?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots). The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with feedback loops where experimental data (e.g., NMR kinetics) refine computational models. For instance, discrepancies in phosphonoyl group activation energy (±5 kcal/mol) are resolved by adjusting solvation models .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes (MWCO ~300 Da) or simulated moving bed chromatography (SMB) achieve >95% purity. Refer to CRDC subclass RDF2050104 for membrane optimization parameters (e.g., transmembrane pressure, solvent resistance). Case studies on tert-butylamine isolation demonstrate SMB’s efficacy in reducing solvent waste by 40% compared to batch processes .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data regarding the thermal degradation pathways of this compound?

- Methodological Answer : Conduct TG-FTIR-MS hyphenated analysis to identify degradation products (e.g., tert-butyl radicals, phosphorus oxides). Compare with computational pyrolysis models (e.g., ReaxFF MD simulations). Contradictions often arise from differing oxygen levels; replicate experiments under inert (N2) vs. oxidative (air) atmospheres. The ICReDD feedback loop (computational → experimental → computational) resolves such discrepancies .

Q. What statistical approaches are recommended for validating the reproducibility of synthesis protocols across laboratories?

- Methodological Answer : Use interlaboratory studies (ILS) with nested ANOVA to partition variance (within-lab vs. between-lab). The ISO 5725 standard mandates testing ≥8 replicates across 3 labs. For tert-butyl analogs, ILS reduced coefficient of variation (CV) from 15% to <5% by standardizing catalysts and quenching methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.